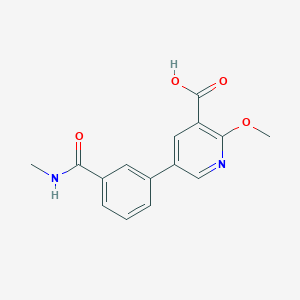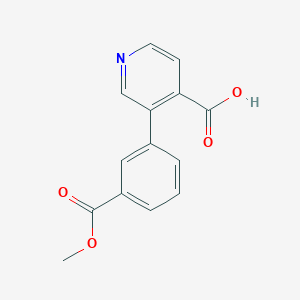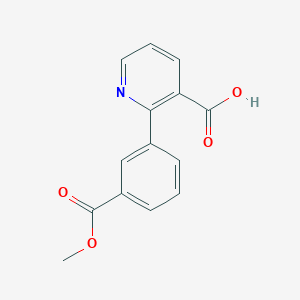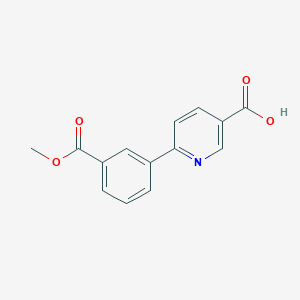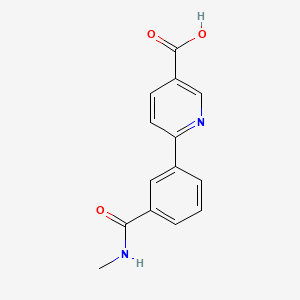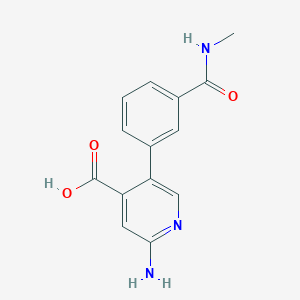![molecular formula C14H11ClN2O3 B6390882 2-CHLORO-5-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID CAS No. 1261910-20-6](/img/structure/B6390882.png)
2-CHLORO-5-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid is a chemical compound with the molecular formula C14H11ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, an isonicotinic acid moiety, and a phenyl group substituted with an N-methylaminocarbonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure autoclaves and controlled reaction conditions to ensure high yield and purity. The process often includes steps such as chlorination, nitration, and amination, followed by purification through techniques like chromatography and distillation .
化学反応の分析
Types of Reactions: 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can vary depending on the specific application and target .
類似化合物との比較
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-chloro-3-methylbenzoic acid
Comparison: Compared to similar compounds, 2-chloro-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
特性
IUPAC Name |
2-chloro-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-16-13(18)9-4-2-3-8(5-9)11-7-17-12(15)6-10(11)14(19)20/h2-7H,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTADGKDQBWDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687771 |
Source


|
| Record name | 2-Chloro-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-20-6 |
Source


|
| Record name | 2-Chloro-5-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(N-Methylaminocarbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6390810.png)
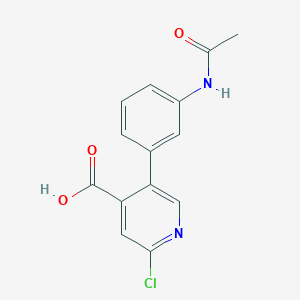
![3-[3-(N-METHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6390820.png)
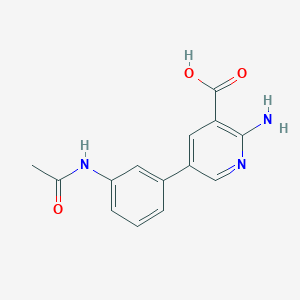
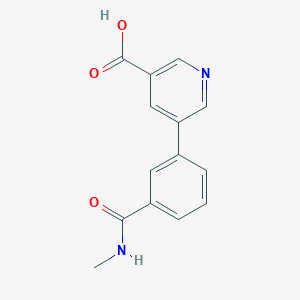
![4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390850.png)
![6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6390859.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]isonicotinic acid](/img/structure/B6390864.png)
